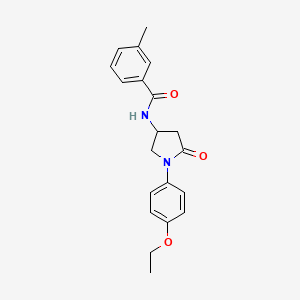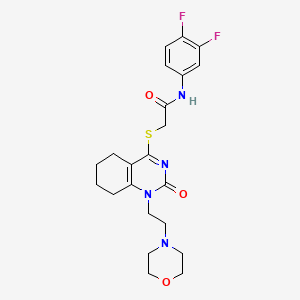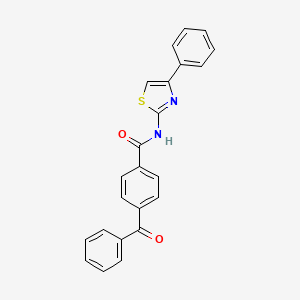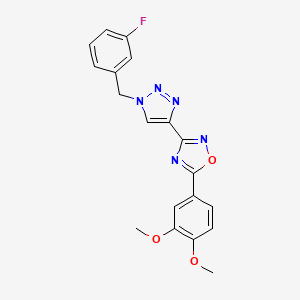![molecular formula C19H22N2O4S B2684311 2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-80-3](/img/structure/B2684311.png)
2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The development of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown significant potential for photodynamic therapy (PDT) in the treatment of cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms, indicating their remarkable potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Antimicrobial Properties
A series of new benzenesulfonamides showed interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies. These compounds also demonstrated strong inhibition of human carbonic anhydrase (CA) isoforms, suggesting their usefulness in developing new anticancer and antimicrobial agents (Gul et al., 2016).
Environmental and Analytical Applications
Studies on the photochemical decomposition of sulfonamide compounds, including those structurally related to benzenesulfonamides, provide insights into the environmental fate of these substances. Such research is crucial for understanding the photolability and pathways leading to the formation of photoproducts in acidic aqueous solutions (Zhou & Moore, 1994). Additionally, novel methods for extracting benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples for environmental analysis highlight the relevance of these compounds in monitoring pollution and assessing ecological impacts (Speltini et al., 2016).
Anticancer Activity and DNA Interaction
Mixed-ligand copper(II)-sulfonamide complexes exhibit a profound effect on DNA binding and cleavage, demonstrating significant genotoxicity and anticancer activity. The structural variability of the sulfonamide derivative influences its interaction with DNA and its efficiency in inducing cellular apoptosis, offering promising avenues for cancer treatment (González-Álvarez et al., 2013).
Textile Industry Applications
Thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial treatment of cotton fabrics, demonstrating the versatility of sulfonamide derivatives in providing functional finishes to textiles. This application not only enhances the material's dyeability but also imparts significant practical benefits, including improved UV resistance and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-9-13(2)18(14(3)10-12)26(23,24)20-15-5-6-17-16(11-15)19(22)21(4)7-8-25-17/h5-6,9-11,20H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXFLAQSFPOYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2684228.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2684229.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-carboxamide](/img/structure/B2684230.png)


![3-Cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2684237.png)
![2,5-dichloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684238.png)






![4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2684250.png)